DL-DIHYDROZEATIN
Overview
Description
DL-DIHYDROZEATIN is a type of cytokinin, which is a class of plant hormones that promote cell division and growth. It is a derivative of zeatin, another cytokinin, and is known for its role in various plant developmental processes, including germination, seedling establishment, and stress responses .
Mechanism of Action
Target of Action
DL-Dihydrozeatin is a type of cytokinin, a class of plant hormones . It primarily targets plant cells, where it plays a crucial role in promoting cell division, differentiation, and elongation .
Mode of Action
This compound interacts with its targets by binding to cytokinin receptors in plant cells . This binding triggers a cascade of events leading to the promotion of cell division, differentiation, and elongation . It can also regulate plant photosynthesis, enhancing photosynthetic efficiency and promoting plant growth and development .
Biochemical Pathways
This compound is involved in the zeatin biosynthesis pathway . It can be converted into zeatin by the enzyme zeatin reductase . In biochemical experiments, this compound and its conjugates have shown similar activity to zeatin analogues .
Pharmacokinetics
It is known that the compound is slightly soluble in water and more soluble in ethanol . This suggests that its bioavailability may be influenced by the solvent used for its application.
Result of Action
The action of this compound results in enhanced plant growth and development . It promotes cell division, differentiation, and elongation, leading to increased root growth, stem length, and leaf expansion . It also enhances photosynthetic efficiency, further promoting plant growth and development .
Action Environment
The action of this compound can be influenced by environmental factors. This suggests that this compound may play an important role in maintaining cytokinin activity in oxidative environments .
Biochemical Analysis
Biochemical Properties
DL-Dihydrozeatin interacts with various enzymes, proteins, and other biomolecules. It can be converted into zeatin by the enzyme zeatin reductase . This conversion is a key step in the biosynthesis of zeatin, a plant growth cytokinin that stimulates flower bud formation . In addition, this compound has been identified as a metabolite in zeatin biosynthesis and metabolism in radish seedlings .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by stimulating flower bud formation . It also plays a role in the regulation of cell division during cereal grain development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the conversion of Zeatin to Dihydrozeatin in Phaseolus Embryos . This process involves the activation of the enzyme zeatin reductase, which catalyzes the conversion of this compound to zeatin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is more ‘stable’ than zeatin when externally supplied to plants . This stability may be because this compound is not a substrate for cytokinin oxidase , an enzyme that degrades cytokinins.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that cytokinins, the group of hormones this compound belongs to, have been studied in various animal models . These studies often involve varying dosages to observe threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the metabolic pathway of zeatin biosynthesis . This pathway involves the conversion of this compound to zeatin by the enzyme zeatin reductase . It also interacts with other enzymes and cofactors in this pathway.
Subcellular Localization
Cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins, has been found in different subcellular compartments Given that this compound is a type of cytokinin, it is possible that it may also have diverse subcellular localizations
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-DIHYDROZEATIN can be synthesized through several chemical routes. One common method involves the reduction of zeatin using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production of dihydrozeatin often involves biotechnological approaches, including the use of genetically modified microorganisms that can produce cytokinins. These methods are more sustainable and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
DL-DIHYDROZEATIN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zeatin.
Reduction: Zeatin can be reduced to form dihydrozeatin.
Substitution: Various functional groups can be substituted on the dihydrozeatin molecule to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Zeatin
Reduction: this compound
Substitution: Various dihydrozeatin derivatives
Scientific Research Applications
DL-DIHYDROZEATIN has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cytokinin activity and metabolism.
Medicine: Investigated for its potential anti-aging and anti-cancer properties due to its role in cell division and growth.
Industry: Used in agriculture to enhance crop yield and stress resistance.
Comparison with Similar Compounds
Similar Compounds
Zeatin: Another cytokinin with similar functions but different structural properties.
Isopentenyl adenine: A cytokinin with a different side chain but similar biological activity.
Trans-zeatin: An isomer of zeatin with different biological activity
Uniqueness
DL-DIHYDROZEATIN is unique due to its specific role in promoting cell division and growth under stress conditions. It is more resistant to degradation compared to other cytokinins, making it more effective in certain applications .
Properties
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFACTAYGKKOQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=NC=NC2=C1NC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933510 | |
Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23599-75-9, 14894-18-9 | |
Record name | (±)-Dihydrozeatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23599-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrozeatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Dihydrozeatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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